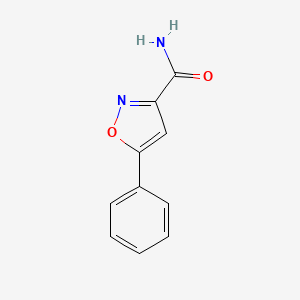

5-Phenyl-3-isoxazolecarboxamide

Overview

Description

5-Phenyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5-Phenylisoxazole-3-carboxamide is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . This receptor is a non-selective ligand-gated cation channel that belongs to the Transient Receptor Channel family of cation channels . It is highly expressed on the peripheral termini of small diameter sensory neurons innervating many tissues including skin, bladder, airway, and gastrointestinal tract .

Mode of Action

5-Phenylisoxazole-3-carboxamide interacts with the TRPV1 receptors, which are located on a subset of Aδ and C fibers, the afferents commonly associated with nociception

Biochemical Pathways

It is known that the compound is involved in the modulation of trpv1 receptors , which play a crucial role in pain perception and other sensory processes. The downstream effects of this modulation are likely to be complex and multifaceted, involving various neural and biochemical pathways.

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that 5-Phenylisoxazole-3-carboxamide may have good bioavailability.

Result of Action

The molecular and cellular effects of 5-Phenylisoxazole-3-carboxamide’s action are likely to be diverse, given its interaction with TRPV1 receptors . These receptors are involved in various physiological processes, including pain perception, body temperature regulation, and inflammation. Therefore, modulation of these receptors by 5-Phenylisoxazole-3-carboxamide could potentially have wide-ranging effects.

Biochemical Analysis

Biochemical Properties

5-Phenyl-3-isoxazolecarboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit potent activity against certain cancer cell lines, such as hepatocellular carcinoma and breast carcinoma . The compound interacts with various biomolecules, including enzymes involved in oxidative stress responses and cell proliferation. For instance, it has been observed to inhibit the activity of certain enzymes that promote cancer cell growth, thereby exerting its anticancer effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Additionally, it affects gene expression by upregulating or downregulating genes involved in cell cycle regulation and apoptosis . The compound’s impact on cellular metabolism includes altering the levels of key metabolites, which can disrupt the energy balance within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit the activity of enzymes involved in DNA replication and repair, which can prevent cancer cell proliferation . Additionally, it can activate enzymes that promote apoptosis, thereby enhancing its anticancer properties . Changes in gene expression induced by this compound further contribute to its biological effects, as it can upregulate pro-apoptotic genes and downregulate anti-apoptotic genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its biological activity over time . Prolonged exposure to this compound can lead to degradation, which may reduce its efficacy . Long-term studies have indicated that the compound can have sustained effects on cellular function, including persistent inhibition of cancer cell growth and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired anticancer effects, and exceeding this threshold can result in toxic side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by enzymes in the liver, leading to the formation of active metabolites that contribute to its biological effects . These metabolic pathways can influence the compound’s efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its therapeutic efficacy, as it needs to reach the target cells to exert its effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and promoting apoptosis . The subcellular localization of this compound is essential for its biological activity and therapeutic potential .

Biological Activity

5-Phenyl-3-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique isoxazole ring structure, has been studied for its potential applications in cancer therapy, neuroprotection, and as an anticonvulsant agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and other relevant therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 188.18 g/mol. The structure features a phenyl group attached to an isoxazole ring, which is further substituted with a carboxamide group. This configuration enhances its chemical reactivity and biological profile.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 188.18 g/mol |

| Functional Groups | Isoxazole, Carboxamide |

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. These compounds have exhibited moderate to potent antiproliferative activities against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- HCT116 (colon cancer)

Case Study: Cytotoxicity Evaluation

In a recent study, the cytotoxic effects of several derivatives were evaluated using the MTS assay across different concentrations (1 µg/mL to 300 µg/mL). The results indicated that certain derivatives had IC values ranging from 15 to 39 µg/mL, highlighting their significant cytotoxic activity against cancer cells while demonstrating lower toxicity towards normal cells such as Hek293T .

The biological effects of this compound are mediated through its interaction with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.

- Receptor Modulation : It can bind to receptors that regulate cellular pathways critical for tumor growth.

Research suggests that these mechanisms lead to apoptosis in cancer cells, contributing to the observed anticancer effects.

Neuroprotective and Anticonvulsant Effects

Beyond its anticancer properties, this compound has shown promise as a neuroprotective agent. Studies indicate that it may exert protective effects on neurons and could be beneficial in treating neurodegenerative conditions. Additionally, its anticonvulsant properties have been explored, suggesting potential applications in epilepsy management .

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with other isoxazole derivatives to highlight its unique properties.

Table 2: Comparison of Isoxazole Derivatives

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 5-Methylisoxazole-4-carboxamide | Anticancer | Lacks phenyl substitution |

| 4-Isoxazolecarboxamide | Antimicrobial | Contains trifluoromethyl group |

| N-methyl-5-phenyl-3-isoxazolecarboxamide | Anticancer, Antioxidant | Additional methyl group enhances activity |

This comparison emphasizes the distinctiveness of this compound due to its specific functional groups that enhance its anticancer efficacy while maintaining favorable pharmacokinetic properties.

Properties

IUPAC Name |

5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVXNFGUPSDDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337313 | |

| Record name | 5-Phenyl-3-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23088-52-0 | |

| Record name | 5-Phenyl-3-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2-oxazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.